(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride
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Overview
Description
(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride typically involves the fluorination of a suitable precursor. One common method is the reaction of N-methylpropan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can significantly alter the compound’s binding affinity and selectivity, leading to unique biological effects. The compound may act by inhibiting or activating certain pathways, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride: The enantiomer of the compound with different stereochemistry.
1-Fluoro-N-methylpropan-2-amine: Lacks the hydrochloride component.
N-methylpropan-2-amine: Lacks the fluorine atom.
Uniqueness
(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride is unique due to its specific (2R) configuration and the presence of both a fluorine atom and a hydrochloride group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-1-fluoro-N-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN.ClH/c1-4(3-5)6-2;/h4,6H,3H2,1-2H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDLYIUHQCZKME-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CF)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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